N,5-dimethyl-1,2-oxazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
N,5-dimethyl-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-3-5(6-2)7-8-4;/h3H,1-2H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFFLUKBVSLWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173998-79-1 | |
| Record name | N,5-dimethyl-1,2-oxazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes to N,5-Dimethyl-1,2-Oxazol-3-Amine Hydrochloride
Three-Step Synthesis via Acetyl Acetonitrile Intermediate
The most extensively documented approach (CN107721941B) involves a metal-mediated condensation followed by cyclization:
Step 1: Synthesis of Acetyl Acetonitrile
Ethyl acetate reacts with acetonitrile in the presence of strong bases (sodium hydride, n-butyllithium, or lithium diisopropylamide) to form acetyl acetonitrile. Optimal conditions use 1.1–1.4 equivalents of base relative to acetonitrile at 0–25°C, achieving 85–92% conversion.
Step 2: Hydrazone Formation
Acetyl acetonitrile undergoes reflux with p-toluenesulfonyl hydrazide in methanol or ethanol (1:0.95–1 molar ratio) for 2 hours, yielding crystalline hydrazone (88–90% purity by HPLC).
Step 3: Ring-Closing Reaction and Hydrochloride Formation
Hydrazone reacts with hydroxylamine hydrochloride and potassium carbonate (2.2–4 equivalents) in aprotic solvents (diethoxymethane, tetrahydrofuran). After heating to 80–85°C for 2 hours, the free base is treated with concentrated hydrochloric acid (pH 1), followed by basification (pH 10–12) to precipitate N,5-dimethyl-1,2-oxazol-3-amine. The hydrochloride salt forms upon resolubilization in HCl and recrystallization (78–80% yield, 98.7–99% purity).
Alternative Purification Protocol for Crude Amine
US3536729A details a purification method for the free base prior to hydrochloride formation:
- Crude 3-amino-5-methylisoxazole is dissolved in aqueous hydrochloric acid (200 mL concentrated HCl per 50 g amine).
- Tert-butyl chloride byproducts are distilled off at 65–100°C.
- Neutralization with sodium hydroxide (20% w/v) precipitates the free base, extracted with methylene chloride (6 × 75 mL).
- Hydrochloride salt is obtained by gas-phase HCl treatment or aqueous HCl recrystallization.
Table 1: Comparative Analysis of Synthetic Methods
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization Efficiency
Diethoxymethane and 2-methyltetrahydrofuran outperform toluene in ring-closing reactions due to their polar aprotic nature, enhancing nucleophilic attack by hydroxylamine (Table 2).
Table 2: Solvent Impact on Step 3 Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Diethoxymethane | 85 | 80 |
| 2-Methyltetrahydrofuran | 80 | 78 |
| Toluene | 110 | 68 |
Hydrochloride Salt Crystallization Dynamics
Crystallization from ethanol/HCl (1:1 v/v) at −20°C produces needle-like crystals with 99.5% purity. XRPD analysis confirms monoclinic crystal structure (space group P2₁/c), critical for pharmaceutical formulation stability.
Analytical Characterization
Spectroscopic Data
Pharmaceutical Applications
The hydrochloride salt is alkylated to produce N'-(5-methyl-3-isoxazolyl)sulfanilamide, a potent sulfa drug. Acetylation with sulfanilyl chloride in pyridine achieves 89% yield, followed by NaOH-mediated deprotection (Example 4, US3536729A).
Chemical Reactions Analysis
Route A: Ring-Closing via Hydrazone Intermediate
Based on methods for 3-amino-5-methyl isoxazole :
-
Formation of acetyl acetonitrile : Reaction of ethyl acetate with acetonitrile in the presence of a metal base (e.g., NaH, n-BuLi).
-
Hydrazone formation : Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide (p-TsH) in an alcohol solvent (e.g., ethanol/methanol).
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Ring closure : Reaction of the hydrazone with hydroxylamine hydrochloride under alkaline conditions (e.g., potassium carbonate) to form the isoxazole ring.
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Introduction of amine group : Post-ring formation, substitution reactions or functional group transformations may introduce the methylamine substituent.
Key Reagents/Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Metal base (NaH), ethyl acetate | THF/DMF | RT | ~90% |
| 2 | p-TsH | Ethanol/methanol | Reflux | ~90% |
| 3 | Hydroxylamine hydrochloride, K₂CO₃ | Ethylene glycol dimethyl ether | 80°C | ~78% |
Route B: Smiles Rearrangement
For compounds with substituents amenable to intramolecular nucleophilic aromatic substitution :
-
Formation of thioether intermediate : Reaction of a benzoxazole derivative with a bromoamine (e.g., 5-bromopentylamine HBr).
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Smiles rearrangement : Heating under microwave irradiation or reflux conditions to form a new C-S bond.
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Functionalization : Subsequent reactions (e.g., formamide formation) to introduce the amine group.
Key Reagents/Conditions :
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| 1 | 5-bromopentylamine HBr, Et₃N | Toluene | RT |
| 2 | DMF, microwave irradiation | DMF | 120°C |
Amine Salt Formation
The hydrochloride salt forms via protonation of the amine group by HCl:
This enhances water solubility and stability for pharmaceutical applications .
Isoxazole Ring Stability
The oxazole ring is generally stable under mild conditions but can undergo cleavage under strong acidic/basic or oxidative conditions .
Functional Group Reactivity
-
Amine group : Reactive toward acylation, alkylation, or nucleophilic substitution.
-
Methyl substituents : Provide steric protection and influence electronic effects on the ring.
Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazone Route | Avoids toxic solvents (e.g., CCl₄) | Requires multiple purification steps | 70–90% |
| Smiles Rearrangement | Enables functionalization of side chains | Limited to specific substituent patterns | Moderate |
Research Findings
-
Stability : The hydrochloride salt exhibits enhanced stability due to ionic bonding, suitable for storage and formulations .
-
Reactivity : The amine group’s reactivity allows for further derivatization, expanding its applications in medicinal chemistry.
-
Applications : Potential use in pharmaceuticals as a building block for bioactive compounds, leveraging the isoxazole ring’s biological relevance .
Scientific Research Applications
Medicinal Chemistry
N,5-dimethyl-1,2-oxazol-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been noted for its role in:
- Antibiotic Synthesis : The compound is utilized in the production of sulfonamides, including sulfamethoxazole, which is effective against a range of bacterial infections such as urinary tract infections and respiratory tract infections .
Biochemistry
In biochemistry, this compound acts as an organic buffer and is suitable for peptide synthesis. Its high yield in peptide coupling reactions makes it a valuable reagent in biochemical assays and drug development .
Organic Synthesis
This compound is also used in various organic synthesis pathways due to its reactive amine group. It facilitates:
- Condensation Reactions : The compound has shown high reactivity in condensation reactions with aldehydes and ketones, leading to the formation of more complex organic structures .
Case Study 1: Antibacterial Activity
A study highlighted the effectiveness of this compound as a precursor for synthesizing antibacterial agents. The synthesized sulfonamides exhibited enhanced antibacterial activity when used in combination with other agents .
Case Study 2: Peptide Synthesis
Research demonstrated that this compound significantly improved yields in peptide synthesis compared to traditional methods. This enhancement is attributed to its ability to stabilize reaction intermediates during coupling reactions .
Mechanism of Action
The mechanism of action of N,5-dimethyl-1,2-oxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Oxazole vs. Oxadiazole Derivatives
- N,5-Dimethyl-1,2-oxazol-3-amine hydrochloride contains an oxazole ring (one oxygen and one nitrogen atom).
- Comparisons :
- [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS: 1082420-52-7): Features a 1,2,4-oxadiazole ring (two nitrogen atoms and one oxygen), which increases electron-withdrawing properties and alters reactivity. The cyclopropyl substituent introduces steric hindrance and conformational rigidity .
- [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CAS: 952233-33-9): The oxadiazole core and ethyl side chain enhance lipophilicity compared to the target compound’s methyl-substituted oxazole .
Key Insight : Oxadiazoles generally exhibit higher metabolic stability in drug discovery, whereas oxazoles may offer better hydrogen-bonding capabilities for coordination chemistry .
Substituent Effects
Methyl vs. Aromatic Substituents
- This compound has simple methyl groups.
- {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS: 1018605-16-7): A methoxyphenyl group increases hydrophobicity and may improve membrane permeability in drug design .
Key Insight : Aromatic substituents expand applications in materials science and pharmacology, while methyl groups simplify synthesis and reduce steric effects .
Coordination Chemistry and Hydrogen Bonding
- This compound’s primary amine (protonated as hydrochloride) and oxazole nitrogen can act as ligands. However, the N-methyl group may hinder metal coordination compared to non-methylated analogs.
- Comparisons: Diaquatetra(5-methyl-1,2-oxazol-3-amine)iron(II) perchlorate: In this iron(II) complex, the non-methylated oxazole amine (moxa) coordinates via the ring nitrogen, forming a distorted octahedral geometry. Hydrogen bonding between complexed water and free moxa ligands stabilizes the crystal structure . Cu-MOF with 3,5-dimethyl-1,2,4-triazole ligands: Triazole ligands (with multiple nitrogen atoms) enable stronger metal coordination than oxazoles, as shown in FTIR and EDS studies .
Key Insight : Methylation at the amine site reduces coordination versatility but may improve stability in acidic environments .
Physicochemical Properties
| Property | N,5-Dimethyl-1,2-oxazol-3-amine HCl | [2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl | [4-(5-Methyl-oxadiazol-3-yl)benzyl]amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 178.14 | 177.64 | 220.70 |
| Hydrogen Bond Donors | 1 (NH₃⁺) | 1 (NH₃⁺) | 1 (NH₃⁺) |
| LogP (Predicted) | ~0.5 | ~1.2 | ~2.0 |
| Solubility | High (polar solvents) | Moderate | Low (non-polar solvents) |
Key Insight : The target compound’s lower molecular weight and polar hydrochloride salt enhance aqueous solubility, making it preferable for solution-phase reactions .
Biological Activity
N,5-dimethyl-1,2-oxazol-3-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its various biological effects, including antimicrobial properties, cytotoxicity, and immunomodulatory effects, supported by relevant data tables and findings from recent research.
This compound is characterized by its oxazole ring structure, which is known for conferring various biological activities. The compound's molecular formula is CHClNO, and it features a dimethyl substitution that may enhance its pharmacological profile.
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains. The following table summarizes the observed antimicrobial effects:
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 12 | 100 |
| P. aeruginosa | 10 | 100 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Cytotoxic Effects
Research has also indicated cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy in inhibiting cell proliferation in vitro:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 6.8 | Disruption of DNA replication |
The cytotoxicity observed in these cell lines points to the potential use of this compound in cancer therapy.
3. Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties. In a study examining its effects on immune cell function:
| Test | Effect Observed |
|---|---|
| PBMC Proliferation (PHA-induced) | Inhibition of proliferation |
| TNF- Production | Suppression in whole blood cultures |
| DTH Response | Inhibition of eliciting phase |
These findings suggest that this compound may modulate immune responses, potentially offering therapeutic benefits in autoimmune conditions.
Case Studies and Research Findings
Recent research has highlighted the importance of oxazole derivatives in drug discovery. For example:
- A study demonstrated that derivatives similar to this compound showed enhanced activity against cancer cell lines due to structural modifications that improved binding affinity to target enzymes involved in tumor growth .
- Another investigation focused on the immunoregulatory properties of isoxazole derivatives revealed that compounds with similar structures could inhibit pro-inflammatory cytokine production and modulate T-cell responses .
Q & A
Q. What are the recommended spectroscopic methods to confirm the structural identity of N,5-dimethyl-1,2-oxazol-3-amine hydrochloride?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR to verify methyl groups and aromatic protons in the oxazole ring. IR spectroscopy can confirm N–H stretching (amine hydrochloride) and C=N/C–O bonds in the oxazole core. High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₅H₉ClN₂O for the free base). For crystalline samples, X-ray diffraction using SHELX or WinGX software provides definitive bond-length and angle data. Cross-reference with canonical SMILES/InChI keys (e.g., from catalog entries) to validate structural assignments.
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : A plausible route involves cyclocondensation of β-keto amides or nitriles with hydroxylamine derivatives under acidic conditions. Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane eluent) . Purify the crude product by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Use triethylamine as a base to neutralize excess HCl during workup . Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns for this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to analyze hydrogen-bonding networks. Use SHELXL for refinement and ORTEP-3 for visualization . Apply graph set analysis (Etter’s formalism) to classify motifs (e.g., R₂²(8) for amine–chloride interactions). Compare with analogous oxazole derivatives (e.g., 3,5-dimethylisoxazole sulfonamides ) to identify outliers. If discrepancies arise (e.g., unexpected Cl⁻···π interactions), re-examine data for twinning or disorder using PLATON or OLEX2 .
Q. What strategies mitigate challenges in solubility during biological assays for this compound?
- Methodological Answer : Conduct solubility screens in PBS (pH 7.4), DMSO, and ethanol . For low aqueous solubility, use co-solvent systems (e.g., DMSO:PBS ≤ 1:9 v/v) or formulate as a hydrotropic complex (e.g., with cyclodextrins). Characterize solubility via UV-Vis spectroscopy (λ_max ~260 nm for oxazole derivatives). If aggregation occurs, employ dynamic light scattering (DLS) to assess particle size and optimize surfactant concentrations (e.g., Tween-80) .
Q. How do steric and electronic effects of the methyl groups influence reactivity in this compound?
- Methodological Answer : Use DFT calculations (e.g., Gaussian09) to map electron density and HOMO/LUMO distributions. Experimentally, probe reactivity via nucleophilic substitution (e.g., with acyl chlorides) or cross-coupling (Suzuki-Miyaura with aryl boronic acids). Compare kinetics with non-methylated analogs (e.g., 1,2-oxazol-3-amine) to isolate steric effects. Monitor by ¹H NMR for regioselectivity shifts (e.g., C5 methyl hindering electrophilic attack) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Verify thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . If literature values vary (e.g., 180°C vs. 190°C), assess purity via HPLC-MS and crystallinity via powder XRD . Polymorphism could explain differences; screen for alternative crystal forms using solvent vapor diffusion (e.g., methanol/acetone). Cross-reference with analogous compounds (e.g., 5-amino-3-methylisothiazole hydrochloride ) to identify trends in salt stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
